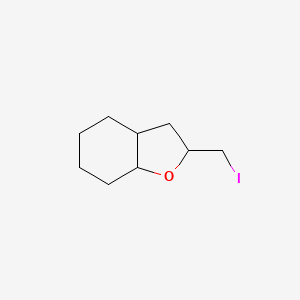

2-(Iodomethyl)octahydrobenzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

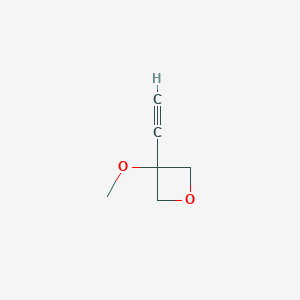

“2-(Iodomethyl)octahydrobenzofuran” is a chemical compound with the CAS Number: 1643386-07-5 . It has a molecular weight of 266.12 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of substituted 2-methylbenzofurans involves the aromatization of accessible allyl-substituted cyclohex-2-enones in the presence of iodine followed by dehydroiodination of the 2-iodomethyl-2,3-dihydrobenzofuran intermediate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-9H,1-6H2 . This code provides a unique identifier for the molecular structure of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry Applications

Iodocyclization Processes : 2-(Iodomethyl)octahydrobenzofuran is synthesized via iodocyclization of 2-allylcyclohexanols, a process that is largely independent of the configuration of the starting materials (Gevaza et al., 1985).

Route for Synthesis of Benzofurans : An effective synthesis pathway for various 2-methylbenzofurans, utilizing dehydroiodination of 2-iodomethyl-2,3-dihydrobenzofurans, has been reported (Yadav et al., 2007).

Antimicrobial Activity Research : Research into the antimicrobial activity of aminoalcohol derivatives and diols based on the neoisopulegol-based octahydrobenzofuran core, which involves the key methyleneoctahydrobenzofuran intermediate, has been conducted (Bamou et al., 2019).

Reactions with Nucleophilic Reagents : Studies on the reactions of iodomethylates with nucleophilic reagents provide insights into the chemical behavior of iodomethylated compounds, including those related to this compound (Mukaiyama et al., 1965).

Innovative Applications and Studies

Quantum-Chemical Studies : Quantum-chemical analysis of reactions involving iodomethylated compounds, similar to this compound, provides deeper understanding of reaction mechanisms and can lead to the development of novel synthetic pathways (Shagun et al., 2019).

Synthesis of Complex Natural Products : Research on synthesizing structurally complex natural products, like the 2,11‐cembranoids, using octahydroisobenzofuran-based compounds, demonstrates the applicability of this compound derivatives in medicinal chemistry and drug discovery (Welford et al., 2016).

Green Chemistry Applications : The iodocyclization of 2-allylphenols, a method relevant to this compound synthesis, has been studied in the context of green chemistry, highlighting environmentally friendly synthesis methods (Corrêa et al., 2016).

Antioxidant Profile Studies : Investigation into the antioxidant properties of derivatives, which are structurally related to this compound, offers potential applications in pharmaceuticals and nutraceuticals (Yagunov et al., 2018).

Eigenschaften

IUPAC Name |

2-(iodomethyl)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGLGHHJJMBSRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(O2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

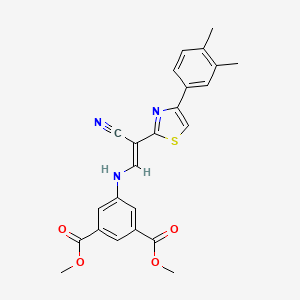

![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)

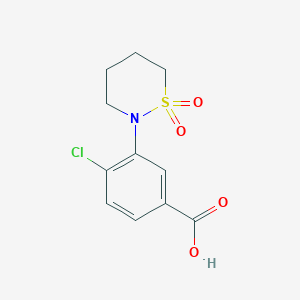

![5-(1-Pyrimidin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2437441.png)

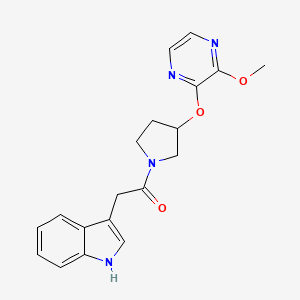

![3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2437443.png)

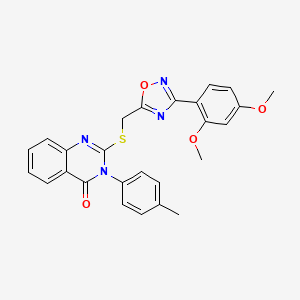

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2437447.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2437449.png)